molecular formula C15H30O2Sn B076294 Tributyltin acrylate CAS No. 13331-52-7

Tributyltin acrylate

Cat. No. B076294
CAS RN: 13331-52-7
M. Wt: 361.1 g/mol
InChI Key: YSUXTNDMKYYZPR-UHFFFAOYSA-M
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Description

Synthesis Analysis

Tributyltin acrylate is synthesized and utilized in copolymerization reactions with other monomers such as vinyl acetate and N-vinylpyrrolidone. The process involves free radical initiators at controlled temperatures, leading to copolymers with specific compositions determined through tin analysis. This method showcases the versatility and reactivity of tributyltin acrylate in forming diverse polymeric structures (Messiha, 1981).

Molecular Structure Analysis

The molecular structure of tributyltin acrylate copolymers is investigated through infrared spectroscopy, revealing insights into the copolymerization mechanism and the structure of the resulting polymers. Such analyses contribute to understanding the molecular interactions and reactivity ratios of monomers in copolymerization processes, providing a basis for predicting polymer properties and performance (Messiha, 1981).

Chemical Reactions and Properties

Tributyltin acrylate undergoes copolymerization with various monomers, demonstrating its reactivity and potential for creating materials with tailored properties. The copolymerization reactions are characterized by specific reactivity ratios, indicating the efficiency of tributyltin acrylate in forming copolymers with desired compositions and properties. These reactions highlight the compound's versatility in synthesizing materials for specific applications (Messiha, 1981).

Physical Properties Analysis

The physical properties of tributyltin acrylate polymers, such as solubility, viscosity, and thermal stability, are crucial for their application in various fields. Characterization techniques, including thermogravimetry and differential scanning calorimetry, provide insights into the polymers' thermal behavior, contributing to the understanding of their stability and degradation patterns under different conditions. This information is essential for assessing the suitability of tributyltin acrylate polymers for specific applications (Joshi & Gupta, 1990).

Chemical Properties Analysis

The chemical properties of tributyltin acrylate, such as reactivity in copolymerization and interaction with other chemicals, are fundamental to its utility in synthesizing polymers with specific characteristics. Studies on the copolymerization parameters and the structure of the resulting polymers provide valuable information on the chemical behavior of tributyltin acrylate, informing its application in developing new materials (Messiha, 1981).

Scientific Research Applications

1. Antifouling Paints

  • Application Summary : Tributyltin acrylate has been used in antifouling paints to prevent biofouling in the marine industry . These paints are applied to solid substrates like ship hulls to prevent the attachment of unwanted organisms .
  • Results or Outcomes : The use of tributyltin-based coatings has been effective in combating biofouling, but their application has been critiqued due to the harm they cause to the natural environment . The emphasis is now on the use of nontoxic and/or ecofriendly natural materials .

2. Regulation of Crangon Crangon Population

  • Application Summary : Tributyltin has been studied for its impact on the population of Crangon crangon, a species of shrimp . The study focused on the metabolic pathways regulating growth and reproduction in C. crangon .
  • Methods of Application : The study involved examining the biogeochemical distribution of tributyltin and its impact on C. crangon .
  • Results or Outcomes : The study found that tributyltin could have a long-term pernicious metabolic regulation on the C. crangon population .

Safety And Hazards

TBT is toxic if swallowed and harmful in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may damage fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects .

Future Directions

The emphasis is now on the use of non-toxic and/or eco-friendly natural materials which do not negatively affect the environment upon application . There is also interest in the potential of TBT compounds as contenders of anticancer and antileishmanial drug development .

properties

IUPAC Name

tributylstannyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H4O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUXTNDMKYYZPR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28653-36-3
Record name Stannane, tributyl[(1-oxo-2-propenyl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28653-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9044796
Record name (Acryloyloxy)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyltin acrylate

CAS RN

13331-52-7
Record name Tributyltin acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13331-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyltin acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Acryloyloxy)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (acryloyloxy)tributylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.060
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBUTYLTIN ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTF9X8069O
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributyltin acrylate
Reactant of Route 2
Tributyltin acrylate
Reactant of Route 3
Tributyltin acrylate

Citations

For This Compound
132
Citations
JC Montermoso, TM Andrews… - Journal of Polymer …, 1958 - Wiley Online Library
The work reported in this paper is done under a continuing broad program of the Quartermaster Corps, Department of the Army, to develop organometallic elastomers having thermally …
Number of citations: 61 onlinelibrary.wiley.com
NN Messiha, NA Ghanem, NE Ikladious… - European Polymer …, 1980 - Elsevier
… The aim of the present work is to study the reactivity ratios of the systems involving tributyltin acrylate (MI) with methyl methacrylate (M2}, propyl methacrylate (M3), butyl methacrylate (M,,…
Number of citations: 2 www.sciencedirect.com
NA Ghanem, NN Messiha, NE Ikladious… - Journal of Applied …, 1981 - Wiley Online Library
… P6 In the present work, reactivity ratios were determined for the systems involving tributyltin acrylate and tributyltin methacrylate with both styrene and allyl methacrylate. Six terpolymer …
Number of citations: 38 onlinelibrary.wiley.com
D Oldfield - Journal of Applied Polymer Science, 1975 - Wiley Online Library
… For comparison, poly (tributy1tin acrylate) was also prepared by the thermal polymerization of tributyltin acrylate by heating for 1 hr at 110OC. The polymer was purified by extraction …
Number of citations: 2 onlinelibrary.wiley.com
NA Ghanem, NN Messiha, NE Ikladious… - European Polymer …, 1980 - Elsevier
… with our previous work [3] on copolymerization of TBTMA with methacrylic acid esters, and with the work of Zabotin and Malysheva [8] on copolymerization of tributyltin acrylate with alkyl …
Number of citations: 2 www.sciencedirect.com
RR Joshi, SK Gupta - Toxicity assessment, 1990 - Wiley Online Library
… Biotoxicity of the TCA monomer was found to be lower than that of the tributyltin acrylate (TBTAA) monomer. However, the toxicity of homopolymers of TCA was higher than that of TBTAA…
Number of citations: 2 onlinelibrary.wiley.com
NN Messiha - Polymer, 1981 - Elsevier
… of tributyltin acrylate … tributyltin acrylate and methacrylate with both vinyl acetate and N-vinylpyrrolidone. Also, the terpolymerization reactions of four systems involving tributyltin acrylate …
Number of citations: 21 www.sciencedirect.com
AA Mahmoud, AF Shaaban, MM Azab… - Journal of applied …, 1992 - Wiley Online Library
Ternary copolymerization of tri‐n‐butyltin acrylate (TBTA) or methylacrylate (TBTMA) with itaconic acid (IA) or dimethyl itaconate (DMI) and acrylonitrile (AN) were carried out in solution …
Number of citations: 7 onlinelibrary.wiley.com
NE Ikladious, AF Shaaban - Polymer, 1983 - Elsevier
… Because the solubility characteristics of acrylamide are very different from those of tributyltin acrylate and methacrylate, it was difficult to locate a suitable reaction medium. Best results …
Number of citations: 13 www.sciencedirect.com
RR Joshi, SK Gupta - European polymer journal, 1990 - Elsevier
… The newly developed monomer and its homopolymer were compared with tributyltin acrylate, tributyltin methacrylate and tributyltin ~t-chloracrylate and their homopolymers. …
Number of citations: 2 www.sciencedirect.com

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